ethyl [3-cyclopropyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate -

ethyl [3-cyclopropyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

Catalog Number: EVT-4487174
CAS Number:
Molecular Formula: C20H22F3N5O2
Molecular Weight: 421.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. [] It has been shown to induce relaxation in rat mesenteric arteries through both cGMP-dependent and -independent mechanisms. [] BAY 41-2272 exhibits synergistic effects with NO donors, resulting in enhanced inhibition of phenylephrine-induced contractions and increased cGMP levels. []

4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid (BAY 60-2770)

Compound Description: BAY 60-2770 is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC) that specifically targets the heme-oxidized or heme-free form of the enzyme. [, ] This compound has been shown to induce vasodilation in both pulmonary and systemic vascular beds. [] This vasodilator activity is enhanced by inhibiting nitric oxide synthase (NOS) or by oxidizing sGC with 1H-[1,2,4]-oxadizaolo[4,3]quinoxaline-1-one (ODQ). [] Notably, BAY 60-2770's vasodilator activity is not selective for the pulmonary vasculature in rats with monocrotaline-induced pulmonary hypertension. []

Relevance: While BAY 60-2770 does not share the pyrazolo[3,4-b]pyridine core structure with ethyl [3-cyclopropyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate, it is relevant as a potent soluble guanylyl cyclase activator that acts independently of nitric oxide. [, ] Both compounds target the sGC pathway, albeit through different mechanisms, and could potentially be used in conjunction for therapeutic applications.

Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate

Compound Description: This compound exists in various forms, including different solvates with DMSO and ethyl acetate. [] The provided information does not detail specific biological activities or the compound's role in the research discussed.

Relevance: This compound shares the pyrazolo[3,4-b]pyridine core and the 2-fluorobenzyl substituent at the 1-position with both ethyl [3-cyclopropyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate and BAY 41-2272. [] The presence of the pyrimidine ring linked to the pyrazolo[3,4-b]pyridine core further reinforces its structural similarity to BAY 41-2272.

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor, under development for the treatment of severe asthma. [] This compound contains a 2-methyl-2H-pyrazolo[4,3-c]pyridine moiety, a tert-butyl group, and a pyrrolidin-2-one ring. [] A significant portion of its metabolism involves the oxidation of the tert-butyl group, leading to metabolites like the alcohol 3, the acid 4, and the N-demethylated acid 5. []

Relevance: BI 894416 features a pyrazolo[3,4-d]pyridine core structure, highlighting the diverse applications of pyrazolopyridine derivatives in medicinal chemistry. [] Although the nitrogen atoms in the pyrazolopyridine core are arranged differently compared to ethyl [3-cyclopropyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate, both compounds illustrate the significance of this heterocyclic system in drug design.

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: BI 1342561 is a potent and selective SYK inhibitor structurally similar to BI 894416, also developed for the treatment of severe asthma. [] This compound replaces the 2-methyl-2H-pyrazolo[4,3-c]pyridine moiety of BI 894416 with a 2,3-dimethyl-2H-indazole ring. [] Like BI 894416, it also contains a tert-butyl group that is susceptible to metabolic oxidation. []

Relevance: Both BI 894416 and BI 1342561 are designed as SYK inhibitors and share common structural features such as the tert-butyl group and the pyrrolidin-2-one ring. [] These compounds, despite lacking the pyrazolo[3,4-b]pyridine core of the target compound, demonstrate the potential of similar structural motifs in the development of therapeutic agents.

Properties

Product Name

ethyl [3-cyclopropyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

IUPAC Name

ethyl 2-[3-cyclopropyl-6-(1-ethyl-5-methylpyrazol-4-yl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate

Molecular Formula

C20H22F3N5O2

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C20H22F3N5O2/c1-4-27-11(3)13(9-24-27)15-8-14(20(21,22)23)17-18(12-6-7-12)26-28(19(17)25-15)10-16(29)30-5-2/h8-9,12H,4-7,10H2,1-3H3

InChI Key

ZWXUIIZZWCBUSC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3CC(=O)OCC)C4CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.